4-(Tert-Butyl)-2,6-Dimethylaniline

Vue d'ensemble

Description

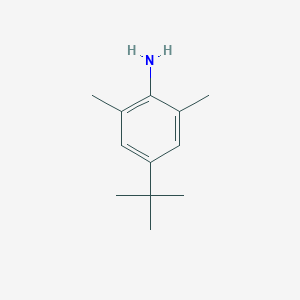

4-(Tert-Butyl)-2,6-Dimethylaniline is an organic compound with the molecular formula C12H19N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with tert-butyl and methyl groups. This compound is known for its applications in various chemical processes and industries due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(Tert-Butyl)-2,6-Dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of 2,6-dimethylaniline with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Tert-Butyl)-2,6-Dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to the corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces the corresponding amine derivatives .

Applications De Recherche Scientifique

Antioxidants and Stabilizers

One of the primary industrial applications of 4-(tert-butyl)-2,6-dimethylaniline is as an antioxidant in fuels and lubricants. It helps prevent oxidative degradation, thereby enhancing the stability and longevity of these products. The compound is particularly effective in jet fuels and gasoline formulations .

Polymer Additives

In the polymer industry, this compound serves as a heat stabilizer and processing aid. Its incorporation into plastics helps improve thermal stability during processing and application .

Drug Development

Research has indicated that derivatives of this compound exhibit potential biological activities, including antimicrobial properties. Case studies have shown that certain synthesized derivatives can demonstrate significant antibacterial effects against various pathogens .

Chemical Intermediates

The compound also acts as an intermediate in the synthesis of more complex pharmaceutical agents. For instance, it has been used in the preparation of sulfonamide derivatives that exhibit promising pharmacological activities .

Material Science Studies

Recent studies have focused on the reactivity of this compound in creating new materials with enhanced properties. Its ability to form stable complexes with transition metals makes it a candidate for research in catalysis and material sciences .

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. Studies indicate that while it exhibits some toxicity at high doses, its applications in controlled environments remain viable .

Case Study 1: Antioxidant Efficacy in Fuels

A study evaluated the effectiveness of this compound as an antioxidant in aviation fuels. Results showed a significant reduction in gum formation compared to control samples without the additive.

Case Study 2: Antibacterial Activity

Research involving derivatives of this compound demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential for pharmaceutical applications.

Mécanisme D'action

The mechanism of action of 4-(Tert-Butyl)-2,6-Dimethylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural configuration. The pathways involved often include modulation of oxidative stress and signal transduction processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-tert-Butylphenol: Similar in structure but lacks the amino group.

4-tert-Butylcatechol: Contains hydroxyl groups instead of an amino group.

2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.

Uniqueness

4-(Tert-Butyl)-2,6-Dimethylaniline is unique due to the presence of both tert-butyl and methyl groups on the aromatic ring, which significantly influences its chemical reactivity and physical properties. This structural uniqueness makes it valuable in specific chemical syntheses and industrial applications .

Activité Biologique

4-(Tert-Butyl)-2,6-dimethylaniline (TB-DMA) is an organic compound with significant biological activity, particularly concerning its interaction with cytochrome P450 enzymes and its potential toxicological effects. This article explores the compound's biological mechanisms, its applications in research and industry, and relevant case studies.

- Molecular Formula : C12H19N

- Molecular Weight : 179.29 g/mol

- IUPAC Name : 4-tert-butyl-2,6-dimethylaniline

TB-DMA exhibits biological activity primarily through its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of various compounds. The compound can modulate the activity of these enzymes, potentially leading to alterations in metabolic pathways and the pharmacokinetics of co-administered drugs.

Interaction with Cytochrome P450 Enzymes

Research indicates that TB-DMA can act as an inhibitor of specific cytochrome P450 isoforms. This inhibition may result in:

- Altered metabolism of xenobiotics.

- Increased toxicity of certain pharmaceuticals due to reduced clearance rates.

- Potential for drug-drug interactions when administered alongside other medications metabolized by the same enzymes.

Toxicological Studies

Several studies have evaluated the toxicological profile of TB-DMA and its structural analogs. Notably, 2,6-xylidine (a related compound) has been studied extensively for its carcinogenic potential. Findings suggest that prolonged exposure to similar compounds can lead to significant health risks, including cancer development in animal models .

Applications in Research and Industry

TB-DMA serves multiple roles across various fields:

Pharmaceutical Development

As an intermediate in pharmaceutical synthesis, TB-DMA is utilized in creating compounds that target specific biological pathways. Its ability to modulate enzyme activity makes it a valuable tool in drug discovery and development.

Agrochemical Applications

The compound is also investigated for use in agrochemicals, where its biological activity may enhance the efficacy of pesticides or herbicides by targeting specific biochemical pathways in pests or plants.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | TB-DMA Structure | Inhibits cytochrome P450 enzymes |

| 2,6-Dimethylaniline | 2,6-Dimethylaniline Structure | Less hydrophobic; different metabolic profile |

| 4-Tert-Butylaniline | 4-Tert-Butylaniline Structure | Similar enzyme interactions; less steric hindrance |

Propriétés

IUPAC Name |

4-tert-butyl-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-8-6-10(12(3,4)5)7-9(2)11(8)13/h6-7H,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHGWEBJQVWINZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361190 | |

| Record name | 4-tert-butyl-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42014-60-8 | |

| Record name | 4-tert-butyl-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-(Tert-Butyl)-2,6-Dimethylaniline in the synthesis described in the research?

A1: this compound acts as a reactant in the condensation reaction with butane-2,3-dione (also known as diacetyl). This reaction forms the title compound, 2,3-bis[(4-tert-butyl-2,6-dimethylphenyl)imino]butane [].

Q2: How does the structure of the synthesized compound, derived from this compound, relate to its spatial configuration?

A2: The synthesized compound, 2,3-bis[(4-tert-butyl-2,6-dimethylphenyl)imino]butane, possesses a center of symmetry. The presence of the C=N double bond results in an E conformation. Notably, the benzene ring within the molecule is almost perpendicular to the plane formed by the 1,4-diazabutadiene moiety. This orientation is evident from the dihedral angle of 89.8° between these two planes [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.